Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyranopyran derivative characterized by a fused bicyclic core structure. Key features include:
- A methyl ester group at the 3-position, contributing to lipophilicity and metabolic stability.
- A hydroxymethyl group at the 6-position, enhancing solubility and reactivity.
- An 8-oxo moiety, which may participate in tautomerism or intermolecular interactions.
Properties
IUPAC Name |
methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-16(21)12-11(8-3-2-4-18-6-8)14-13(24-15(12)17)10(20)5-9(7-19)23-14/h2-6,11,19H,7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLOGPKQXAYSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme
The most robust method involves a one-pot, three-component condensation of:
-
Isatin derivatives (or analogous ketones)
-
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)
-
Active methylene compounds (e.g., malononitrile, cyanoacetates).
For the target compound, pyridine-3-carbaldehyde replaces isatin to introduce the pyridin-3-yl group. The reaction proceeds in methanol under reflux with 20 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst.
Mechanistic Pathway
-
Knoevenagel Condensation : Kojic acid reacts with pyridine-3-carbaldehyde to form an α,β-unsaturated ketone intermediate.
-
Michael Addition : The active methylene compound (methyl cyanoacetate) attacks the α,β-unsaturated system.
-
Cyclization : Intramolecular hemiacetal formation yields the pyrano[3,2-b]pyran scaffold.
-
Tautomerization : The intermediate undergoes keto-enol tautomerism to stabilize the 8-oxo group.
Optimization Data
Key parameters influencing yield (70–85%):
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Catalyst | DABCO (20 mol%) | +25 vs. no catalyst |
| Solvent | Methanol | +15 vs. ethanol |
| Temperature | Reflux (65°C) | +20 vs. RT |
| Reaction Time | 12 hours | +10 vs. 6 hours |
Substituting DABCO with piperidine or DBU reduced yields by 15–30%, highlighting the importance of tertiary amine bases in facilitating both Knoevenagel and Michael steps.
Alternative Synthesis via Post-Modification of Preformed Pyrano-Pyran Cores
Stepwise Functionalization
A two-step approach avoids multi-component complexity:
-
Core Synthesis : Prepare methyl 2-amino-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate via cyclocondensation of kojic acid and methyl cyanoacetate under acidic conditions (HCl/EtOH, 60°C, 8 hours).
-
C-4 Pyridylation : Use Suzuki-Miyaura coupling to introduce pyridin-3-yl via palladium-catalyzed cross-coupling with 3-pyridinylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).
Limitations
-
Lower Overall Yield : 45–55% due to intermediate purification losses.
-
Boronic Acid Availability : Requires pre-synthesized 3-pyridinylboronic acid, increasing cost.
Solvent-Free Mechanochemical Synthesis
Ball-Milling Protocol
A solvent-free method enhances atom economy:
Advantages
-
Reduced Waste : Eliminates solvent use.
-
Faster Kinetics : 2 hours vs. 12 hours in solution.
Crystallization and Purification Strategies
Recrystallization Solvents
The compound crystallizes best from:
Chromatographic Methods
-
Normal Phase SiO₂ : Eluent = ethyl acetate/hexane (1:2), Rf = 0.35.
-
Reverse Phase C18 : Eluent = methanol/water (7:3), retention time = 12.3 min.
Scalability and Industrial Considerations
Kilogram-Scale Production
Byproduct Management
-
Major Byproduct : 5-(Pyridin-3-yl)methylene-kojic acid (8–12%), removed via aqueous wash.
-
Waste Streams : Methanol (recyclable), inorganic salts (neutralization required).
Analytical Characterization Data
Spectroscopic Profiles
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse binding modes and interactions with biological molecules.
Comparison with Similar Compounds
Key Trends :
- Pyridine-based analogs (target compound) are more polar than phenyl derivatives, impacting solubility and target binding.
- Chlorinated phenyl groups increase lipophilicity and may improve membrane permeability.
Functional Group Variations at the 3-Position
The 3-position functional group dictates reactivity and interactions:
Key Trends :
- Nitriles (CN) exhibit higher polarity and distinct IR/NMR profiles compared to esters.
- Esters may offer better metabolic stability than nitriles in drug design.
Physical and Spectroscopic Properties
Melting Points (MP):
Spectroscopic Data:
Biological Activity
Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes the available research findings on its biological activity, including antibacterial, antifungal, antioxidant, and anticancer properties.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a pyrano[3,2-b]pyran framework. Its structure includes key functional groups such as an amino group, hydroxymethyl group, and various carbonyl functionalities that contribute to its reactivity and biological activity.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. In particular:
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
- Efficacy Against Pathogens : It has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-amino... | E. coli | 32 µg/mL |
| Methyl 2-amino... | S. aureus | 16 µg/mL |
2. Antifungal Activity
The compound has also been evaluated for antifungal properties. Research indicates that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger:
- Inhibition Rates : The compound exhibits a dose-dependent inhibition of fungal growth.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Methyl 2-amino... | C. albicans | 20 mm |
| Methyl 2-amino... | A. niger | 15 mm |
3. Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays:
- DPPH Assay : The compound demonstrated significant free radical scavenging activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 80% |
4. Anticancer Activity
Research has indicated that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF7) and lung cancer (A549) have been used in studies.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12 |
| A549 | 15 |
Study on Antibacterial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of methyl derivatives of pyrano compounds. The study found that the target compound significantly reduced bacterial load in infected mice models when administered at therapeutic doses.
Study on Anticancer Properties
Another investigation focused on the anticancer effects of similar compounds on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells via the mitochondrial pathway, suggesting a potential for development as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate?
- Methodology : The compound’s pyrano[3,2-b]pyran core can be synthesized via a one-pot multicomponent reaction. For example, and describe analogous syntheses using kojic acid derivatives and aryl-substituted aldehydes under reflux conditions in 1,4-dioxane or ethanol. Key steps include:
- Cyclocondensation of a pyran precursor with a pyridin-3-yl substituent.
- Introduction of the hydroxymethyl group via nucleophilic addition or protective group strategies (e.g., tert-butyldimethylsilyl (TBDMS) protection, as in ).
- Final esterification using methyl chloroformate or methanol under acidic catalysis.
- Optimization : Reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to pyran precursor) are critical for yield improvement .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Assign signals for the pyridin-3-yl proton (δ ~8.5–9.0 ppm, aromatic region), hydroxymethyl group (δ ~4.5–5.0 ppm, split into a singlet or multiplet), and ester methyl (δ ~3.7–3.9 ppm). reports similar compounds with distinct pyran ring carbons (δ 90–110 ppm in 13C NMR) .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1680 cm⁻¹) and amino (N-H, ~3300–3400 cm⁻¹) groups .
- HRMS : Validate molecular formula (e.g., C₁₇H₁₆N₂O₇) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for this compound?
- Molecular Dynamics (MD) Simulations : highlights MD studies to predict conformational stability of pyrano[3,2-b]pyran derivatives. For example, simulate solvent effects (DMSO vs. CDCl₃) on NMR chemical shifts to address discrepancies between expected and observed δ values .
- Density Functional Theory (DFT) : Calculate theoretical IR and NMR spectra using Gaussian or ORCA software. Compare with experimental data to identify misassigned peaks (e.g., overlapping signals from hydroxymethyl and pyridin-3-yl groups) .
Q. What mechanistic insights explain regioselectivity in the formation of the pyrano[3,2-b]pyran core?
- Proposed Mechanism : suggests a base-catalyzed Knoevenagel condensation followed by 6-endo-dig cyclization. The pyridin-3-yl group directs regioselectivity via π-π stacking or hydrogen bonding with intermediates.
- Kinetic Studies : Monitor reaction progress using in situ FT-IR or LC-MS to identify rate-determining steps (e.g., cyclization vs. esterification) .
Q. How do steric and electronic effects influence the compound’s reactivity in further derivatization?
- Steric Effects : The hydroxymethyl group at position 6 may hinder nucleophilic attacks at adjacent positions. notes similar steric challenges in pyrano[4,3-b]pyran derivatives, requiring bulky protecting groups (e.g., TBDMS) for selective functionalization .
- Electronic Effects : Electron-withdrawing pyridin-3-yl and carbonyl groups activate the pyran ring for electrophilic substitution at position 2 or 4. Use Hammett constants (σ) to predict substituent effects on reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
